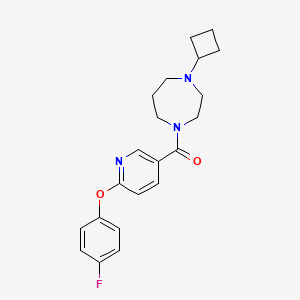
(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone
概要
説明
JNJ-39220675は、新規の選択的ヒスタミンH3受容体拮抗薬です。 ラットにおけるアルコールの乱用関連効果を軽減する可能性について研究されています . この化合物は、依存症やその他のドーパミン作動性化合物に関連する行動を調節する上で有望な結果を示しています .
準備方法
JNJ-39220675の合成経路と反応条件には、アリールオキシピリジンアミドの調製が含まれます。 この化合物は、ジアゼパン環の形成と、ピリジン環へのフルオロフェノキシ基の付加を含む一連の化学反応によって合成されます . 工業生産方法では、通常、最適化された反応条件を用いた大規模合成を行い、高収率と高純度を実現します .
化学反応の分析
科学的研究の応用
JNJ-39220675は、次のような幅広い科学研究における応用範囲を持っています。
化学: ヒスタミンH3受容体とその様々な生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: この化合物は、依存症やその他のドーパミン作動性化合物に関連する行動を調節する上でのヒスタミンH3受容体の役割を調査するために使用されます.
作用機序
JNJ-39220675は、ヒスタミンH3受容体を選択的に拮抗することでその効果を発揮します。この受容体は、ドーパミン作動性回路およびその他の生理学的機能の調節に関与しています。 ヒスタミンH3受容体をブロックすることで、JNJ-39220675は、依存症関連の行動に重要な役割を果たすドーパミンなどの神経伝達物質の放出を調節します .
類似化合物との比較
JNJ-39220675は、ヒスタミンH3受容体に対する高い選択性と親和性において独自性を持ちます。 他のヒスタミン受容体拮抗薬とは異なり、ヒスタミンH4受容体に対する親和性はありません . 類似化合物には以下が含まれます。
チオペラミド: もう1つのヒスタミンH3受容体拮抗薬ですが、ヒスタミンH4受容体に対する親和性があります。
イプロミジン: 循環器系研究で使用される強力なヒスタミンH2受容体作動薬です.
ロカステイン: 選択的で強力な非鎮静性ヒスタミンH1受容体拮抗薬です.
JNJ-39220675は、ヒスタミンH3受容体に対する優れた選択性と、アルコール依存症やその他の薬物乱用症の治療における治療的可能性により、他の化合物と際立っています .
ご質問や詳しい情報が必要な場合は、お気軽にお問い合わせください。
特性
CAS番号 |
959740-39-7 |
|---|---|
分子式 |
C21H24FN3O2 |
分子量 |
369.4 g/mol |
IUPAC名 |
(4-cyclobutyl-1,4-diazepan-1-yl)-[6-(4-fluorophenoxy)pyridin-3-yl]methanone |
InChI |
InChI=1S/C21H24FN3O2/c22-17-6-8-19(9-7-17)27-20-10-5-16(15-23-20)21(26)25-12-2-11-24(13-14-25)18-3-1-4-18/h5-10,15,18H,1-4,11-14H2 |
InChIキー |
IQOWHZHNGJXGHG-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |
正規SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |
外観 |
Solid powder |
Key on ui other cas no. |
959740-39-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(4-cyclobutyl-(1,4)diazepan-1-yl)-(6-(4-fluorophenoxy)pyridin-3-yl)methanone JNJ 39220675 JNJ-39220675 JNJ39220675 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

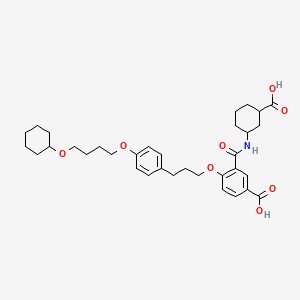

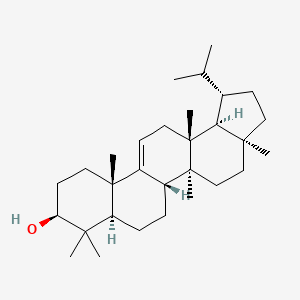

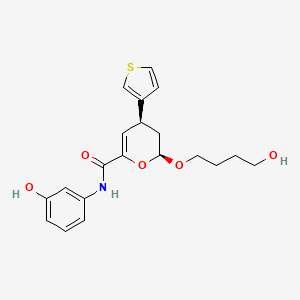
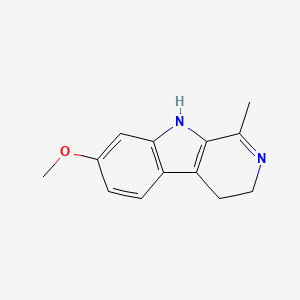
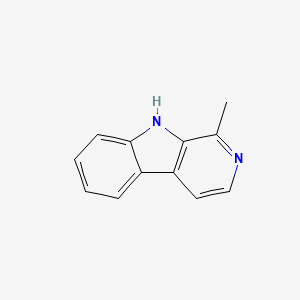
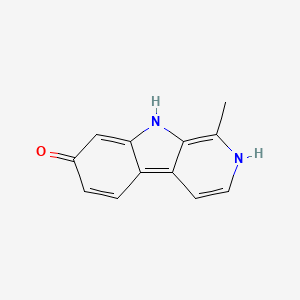


![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)
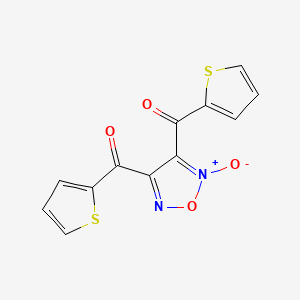
![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
